molecular formula C8H6F3NO2 B1300402 1-Methyl-2-nitro-4-(trifluoromethyl)benzene CAS No. 65754-26-9

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1300402
CAS No.: 65754-26-9
M. Wt: 205.13 g/mol
InChI Key: VFERJFHPHSUIHY-UHFFFAOYSA-N
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Description

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO2. It is a yellow crystalline powder with a distinct odor. This compound is primarily used as a raw material in the production of pesticides, insecticides, and fungicides due to its high efficacy against certain insects, fungi, and bacteria.

Preparation Methods

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is typically synthesized through the trifluoromethylation of 4-methyl-3-nitrobenzoic acid. The process involves reacting 4-methyl-3-nitrobenzoic acid with trifluoromethanesulfonyl fluoride under specific conditions to yield the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

1-Methyl-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tetrahydroxydiboron and 4,4’-bipyridine as an organocatalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and trifluoromethyl groups, which influence the reactivity of the benzene ring.

Common reagents and conditions used in these reactions include reducing agents like tetrahydroxydiboron and catalysts like 4,4’-bipyridine. Major products formed from these reactions include amino derivatives and substituted benzene compounds .

Scientific Research Applications

1-Methyl-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other trifluoromethylated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is employed in the manufacture of pesticides, insecticides, and fungicides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial and insecticidal effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    2-Methyl-5-nitrobenzotrifluoride: Similar in structure but differs in the position of the nitro and trifluoromethyl groups.

    1-Methyl-4-nitro-2-(trifluoromethyl)benzene: Another isomer with different positions of the functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFERJFHPHSUIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363017
Record name 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65754-26-9
Record name 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-methylbenzotrifluoride (18.6 g, 116 mmol) in concentrated sulfuric acid (120 ml) was added dropwise a solution of potassium nitrate (12.9 g, 128 mmol) in concentrated sulfuric acid (60 ml) at room temperature over 15 minutes. After stirring for 2 hours at the same temperature, the reaction mixture was poured into ice water, which was extracted with ethyl acetate, dried over anhydrous sodium sulfate, and solvent was distilled off. The residue obtained was submitted to silica gel column chromatography [hexane-ethyl acetate=8:1] to obtain 22.8 g of title compound as pale yellow liquid. Yield 96%.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

4-Trifluoromethyltoluene (12.8 g) was treated at 60°-70° C. with a mixture of concentrated nitric acid (25 ml) and concentrated sulphuric acid (25 ml) for 5 hours. The solution was poured onto ice (0.5 litres) and extracted with ether (3×100 ml). The combined ether extracts were washed with water, dried over sodium sulphate, filtered and evaporated to dryness to give 2-methyl-5-trifluoromethylnitrobenzene (14.8 g) as a pale yellow oil.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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